molecular formula C8H18N2S B13646000 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol

1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol

Cat. No.: B13646000
M. Wt: 174.31 g/mol
InChI Key: PTJSBWHAHVVESA-UHFFFAOYSA-N
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Description

1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is a chemical compound with a unique structure that includes a piperazine ring substituted with two methyl groups and an ethane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol typically involves the reaction of 1,4-dimethylpiperazine with ethane-1-thiol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides can react with the piperazine ring under basic conditions.

Major Products Formed

    Oxidation: Disulfides are formed as major products.

    Reduction: The corresponding thiol is formed.

    Substitution: Substituted piperazine derivatives are formed.

Scientific Research Applications

1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The piperazine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,4-Dimethylpiperazin-2-yl)ethan-1-amine
  • 1-(1,4-Dimethylpiperazin-2-yl)ethanone

Uniqueness

1-(1,4-Dimethylpiperazin-2-yl)ethane-1-thiol is unique due to the presence of both a thiol group and a piperazine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

Molecular Formula

C8H18N2S

Molecular Weight

174.31 g/mol

IUPAC Name

1-(1,4-dimethylpiperazin-2-yl)ethanethiol

InChI

InChI=1S/C8H18N2S/c1-7(11)8-6-9(2)4-5-10(8)3/h7-8,11H,4-6H2,1-3H3

InChI Key

PTJSBWHAHVVESA-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCN1C)C)S

Origin of Product

United States

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